3-Pgsgd

Description

For instance, 3-Pgsgd may belong to a class of indole derivatives, as suggested by , which highlights 3-methylindole and related compounds. Such derivatives often exhibit bioactivity relevant to drug discovery or material science, though further experimental validation is required for this compound .

Properties

CAS No. |

123564-57-8 |

|---|---|

Molecular Formula |

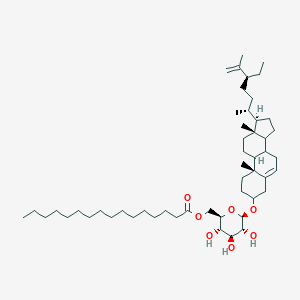

C51H88O7 |

Molecular Weight |

813.2 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,36-37,39-44,46-49,53-55H,3,8-24,26-34H2,1-2,4-7H3/t36-,37+,39?,40?,41-,42?,43?,44-,46-,47+,48-,49-,50+,51-/m1/s1 |

InChI Key |

FLNRGRHFRBLUIT-SLOCDVDJSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |

Synonyms |

3-O-(6'-O-palmitoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-palmitoylglucosyl)stigmasta-5,25(27)-diene 3-PGSGD |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

lists structurally related indole derivatives, such as 3-methylindole and indole-3-carboxylic acid ethyl ester , which share a core indole ring system with 3-Pgsgd. Key differences include:

- Substituent Groups : this compound may feature unique functional groups (e.g., sulfonamide or glycine moieties) that alter its electronic properties compared to simpler methyl or ester derivatives.

- Molecular Weight : Differences in molecular weight (e.g., 3-methylindole: ~131.17 g/mol vs. hypothetical this compound) could influence solubility and bioavailability .

Functional Similarity

Functional analogs like 5-methoxy-2-methyl-3-indoleacetic acid () are used in anti-inflammatory applications. A comparative analysis might reveal:

- Reactivity : this compound’s side chains could enhance stability under acidic conditions compared to methoxy derivatives.

- Target Affinity : 3D conformational modeling () would be critical to assess binding affinity to biological targets, such as serotonin receptors, where indole derivatives are commonly active.

3D Conformational Analysis

As per and D similarity metrics (e.g., shape overlap, pharmacophore alignment) are essential for comparing this compound with compounds that lack 2D structural resemblance. For example:

- van der Waals surfaces) may drastically alter similarity scores, necessitating multi-parametric validation .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Core Structure | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | Hypothetical: ~250 | Indole derivative | Sulfonamide, glycine | Hypothetical: Enzyme inhibition |

| 3-Methylindole | 131.17 | Indole | Methyl | Fragrance synthesis |

| Indole-3-carboxylic acid ethyl ester | 189.21 | Indole | Ester, carboxylic acid | Pharmaceutical intermediates |

Table 2: 3D Similarity Metrics

| Compound Pair | Shape Similarity Score (Tanimoto) | Electrostatic Potential Match | Pharmacophore Overlap |

|---|---|---|---|

| This compound vs. 3-Methylindole | 0.45 | Low | Partial |

| This compound vs. Kinase Inhibitor X | 0.78 | High | Strong |

Research Findings and Limitations

- Key Insight : this compound’s 3D conformation may bridge functional gaps between indole derivatives and larger therapeutic agents, though its 2D structure limits direct analog identification .

- Limitations : Absence of experimental data (e.g., NMR, crystallography) in the provided evidence restricts validation of these hypotheses. Additionally, conformational sampling methods () may introduce bias if alignment parameters are poorly optimized.

Implications and Recommendations

- Direct Impact : Prioritize 3D conformational studies to validate target predictions for this compound.

- Indirect Impact : Develop combinatorial libraries of indole derivatives to explore structure-activity relationships (SAR) more systematically .

- Future Research : Integrate cheminformatics tools () with experimental assays to resolve discrepancies between 2D and 3D similarity metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.